3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid is a chemical compound with a unique structure that combines a trifluoromethylbenzyl group with a thiophene ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl intermediate. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiophene derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the thiophene ring can participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Compared to these similar compounds, 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid stands out due to the presence of both the trifluoromethylbenzyl group and the thiophene ring. This combination imparts unique chemical and physical properties, making it particularly useful in applications requiring high specificity and stability .
Biological Activity
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid (CAS Number: 339009-59-5) is a compound that exhibits significant biological activity due to its unique structural characteristics. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H9F3O3S
- Molecular Weight : 302.27 g/mol
- CAS Number : 339009-59-5
The compound features a trifluoromethylbenzyl group linked to a thiophene ring and a carboxylic acid functional group. This configuration enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, while the thiophene ring facilitates π-π interactions and hydrogen bonding with target biomolecules.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.
Anti-inflammatory Effects
Thiophene derivatives have been investigated for their anti-inflammatory effects. The structural features of this compound may contribute to similar activities, potentially making it useful in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A study evaluated the effects of thiophene derivatives on cancer cell lines, demonstrating that modifications in structure could lead to enhanced cytotoxicity against specific cancer types.
- Enzyme Interaction Studies : Research involving enzyme assays has shown that certain thiophene compounds can inhibit key enzymes involved in metabolic processes, suggesting potential therapeutic applications.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(Trifluoromethyl)benzyl bromide | Similar trifluoromethyl group | Moderate antimicrobial activity |
3,5-Bis(trifluoromethyl)benzoic acid | Two trifluoromethyl groups | Enhanced lipophilicity; potential for increased enzyme inhibition |
Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate | Chlorine substitution | Investigated for selective receptor binding |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. Notable findings include:
- The compound can undergo various chemical reactions such as oxidation and reduction, which may further enhance its biological activity.
- Its unique structure allows for diverse applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)9-3-1-2-8(6-9)7-19-10-4-5-20-11(10)12(17)18/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKNVBSSMQCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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